Cas no 1491469-22-7 (1-{(2-hydroxyethyl)aminomethyl}cyclopentan-1-ol)

1-{(2-hydroxyethyl)aminomethyl}cyclopentan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-{(2-hydroxyethyl)aminomethyl}cyclopentan-1-ol
- Cyclopentanol, 1-[[(2-hydroxyethyl)amino]methyl]-
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- Inchi: 1S/C8H17NO2/c10-6-5-9-7-8(11)3-1-2-4-8/h9-11H,1-7H2
- InChI Key: BUABWDVECCAPNG-UHFFFAOYSA-N
- SMILES: C1(CNCCO)(O)CCCC1
Experimental Properties
- Density: 1.101±0.06 g/cm3(Predicted)
- Boiling Point: 310.0±12.0 °C(Predicted)
- pka: 14.79±0.10(Predicted)
1-{(2-hydroxyethyl)aminomethyl}cyclopentan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6545-5520-1g |
1-{[(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol |
1491469-22-7 | 95%+ | 1g |
$201.0 | 2023-09-06 | |
Life Chemicals | F6545-5520-2.5g |
1-{[(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol |
1491469-22-7 | 95%+ | 2.5g |
$438.0 | 2023-09-06 | |
Life Chemicals | F6545-5520-0.5g |
1-{[(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol |
1491469-22-7 | 95%+ | 0.5g |
$190.0 | 2023-09-06 | |
Life Chemicals | F6545-5520-5g |
1-{[(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol |
1491469-22-7 | 95%+ | 5g |
$664.0 | 2023-09-06 | |
Life Chemicals | F6545-5520-0.25g |
1-{[(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol |
1491469-22-7 | 95%+ | 0.25g |
$180.0 | 2023-09-06 | |
Life Chemicals | F6545-5520-10g |
1-{[(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol |
1491469-22-7 | 95%+ | 10g |
$935.0 | 2023-09-06 |
1-{(2-hydroxyethyl)aminomethyl}cyclopentan-1-ol Related Literature
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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4. Book reviews
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on 1-{(2-hydroxyethyl)aminomethyl}cyclopentan-1-ol
Research Briefing on 1-{(2-hydroxyethyl)aminomethyl}cyclopentan-1-ol (CAS: 1491469-22-7) in Chemical Biology and Pharmaceutical Applications
The compound 1-{(2-hydroxyethyl)aminomethyl}cyclopentan-1-ol (CAS: 1491469-22-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the versatility of 1-{(2-hydroxyethyl)aminomethyl}cyclopentan-1-ol as a building block in the synthesis of novel bioactive molecules. Its structure, featuring both hydroxyl and amino functional groups, allows for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry. Researchers have successfully utilized this compound in the development of small-molecule inhibitors targeting various enzymes and receptors implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases.
One of the most promising applications of 1-{(2-hydroxyethyl)aminomethyl}cyclopentan-1-ol is its role in the design of prodrugs. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit enhanced bioavailability and controlled release properties, which are critical for improving the pharmacokinetic profiles of therapeutic agents. The research team employed computational modeling and in vitro assays to optimize the structure-activity relationship (SAR) of these derivatives, leading to the identification of several candidates with potent efficacy and minimal toxicity.
In addition to its pharmaceutical potential, 1-{(2-hydroxyethyl)aminomethyl}cyclopentan-1-ol has also been investigated for its role in chemical biology. A recent paper in ACS Chemical Biology reported that this compound can serve as a molecular probe to study protein-ligand interactions. By incorporating fluorescent tags, researchers were able to visualize the binding dynamics of the compound with target proteins, providing valuable insights into the mechanisms of action and facilitating the discovery of new drug targets.
Despite these advancements, challenges remain in the large-scale synthesis and formulation of 1-{(2-hydroxyethyl)aminomethyl}cyclopentan-1-ol. A study in Organic Process Research & Development highlighted the need for more efficient and sustainable synthetic routes to meet the growing demand for this compound in both academic and industrial settings. The authors proposed a green chemistry approach, utilizing catalytic methods and renewable solvents, to address these challenges.
In conclusion, 1-{(2-hydroxyethyl)aminomethyl}cyclopentan-1-ol (CAS: 1491469-22-7) represents a promising scaffold in chemical biology and pharmaceutical research. Its multifaceted applications, from drug development to molecular probing, underscore its potential to contribute to the advancement of modern medicine. Future research should focus on optimizing its synthetic accessibility and exploring its therapeutic potential in preclinical and clinical settings.
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